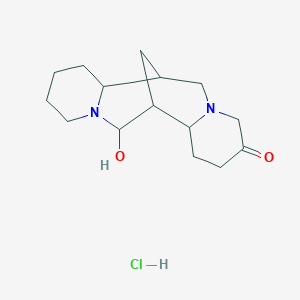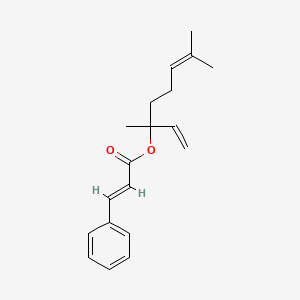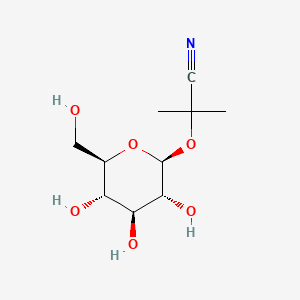
Luteoskyrin
説明
Luteoskyrin is a carcinogenic mycotoxin with the molecular formula C30H22O12. It is produced by the mold Penicillium islandicum . Luteoskyrin has strong cytotoxic effects and can cause the yellow rice disease .
Synthesis Analysis
The synthesis of Luteoskyrin involves several steps including the oxidation of ®-16 using Pb(OAc)4, autoxidation of ®-16 to dihydrocatenarin (5a), and synthesis of (–)-rubroskyrin (1) using molecular oxygen .Molecular Structure Analysis
The molecular structure of Luteoskyrin has been proven by determining the crystal structure of a dibromo derivative of rugulosin .Chemical Reactions Analysis
The chemical reactions involving Luteoskyrin include its oxidation and autoxidation .科学的研究の応用
1. Detection and Analysis in Food Products
Luteoskyrin, produced by Penicillium islandicum, is commonly found in rice. Mizutani et al. (2009) developed a sensitive and simple analytical method based on high-performance liquid chromatography combined with electrospray ionization mass spectrometry to detect luteoskyrin in rice. This method offers high sensitivity, selectivity, and rapidity, crucial for surveying luteoskyrin in rice products (Mizutani et al., 2009).
2. Cytotoxic Effects
Luteoskyrin has been shown to induce chromosomal breaks and interchromosomal bridges in short-term cultures of human leukocytes, indicating its strong cytotoxic effects (Keutel & Möckel, 2004).
3. Antimicrobial and Antineoplastic Activities
Sadorn et al. (2019) reported that luteoskyrin exhibited a broad range of antimicrobial activities, including antimalarial, antitubercular, antibacterial (against both Gram-positive and Gram-negative bacteria), and antifungal activities. Additionally, luteoskyrin and related compounds showed cytotoxicity against cancer cells, indicating potential antineoplastic activities (Sadorn et al., 2019).
4. Inhibition of Toxin Production
Tseng & Tseng (2010) explored the effects of certain insecticides on the growth and production of luteoskyrin by Penicillium islandicum. They found that insecticides like naled and dichlorvos inhibited both fungal growth and luteoskyrin production, providing insights into controlling its presence in agricultural products (Tseng & Tseng, 2010).
5. Potential in Cancer Therapy
Choudhury et al. (2010) demonstrated that luteoskyrin, due to its hydroxyanthraquinone structure, exhibited significant antitumor activity against Ehrlich ascites tumor cells in mice. This finding suggests a potential role for luteoskyrin in cancer therapy, particularly in enhancing antioxidant status in cancer-bearing subjects (Choudhury, Gupta, & Majumder, 2010).
6. Antioxidant and Food Safety Applications
Tseng & Tseng (2005) studied the effects of antioxidants like butylated hydroxyanisole, butylated hydroxytoluene, and tertiary butylhydroquinone on the growth and luteoskyrin production by Penicillium islandicum. They observed significant inhibition of luteoskyrin production at certain antioxidant concentrations, indicating potential applications in food safety and preservation (Tseng & Tseng, 2005).
Safety And Hazards
特性
IUPAC Name |
5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O12/c1-5-3-7(31)9-11(19(5)33)27(41)29-13-14-24(38)17(29)26(40)16-22(36)10-8(32)4-6(2)20(34)12(10)28(42)30(14,16)18(23(13)37)25(39)15(29)21(9)35/h3-4,13-14,17-18,23-24,31-38H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZDYVMEXQHRLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C34C5C6C(C3C(=O)C7=C(C8=C(C=C(C(=C8C(=O)C67C(C5O)C(=O)C4=C2O)O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020787 | |
| Record name | Luteoskyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] | |
| Record name | Luteoskyrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5874 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
PRACTICALLY INSOL IN WATER; SOL IN AQ SODIUM BICARBONATE; SOL IN MOST ORGANIC SOLVENTS | |
| Record name | LUTEOSKYRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
LUTEOSKYRIN IS A COMPLEX, MODIFIED BIANTHRAQUINONE DERIVATIVE. .../IT/ IMPAIRS MITOCHONDRIAL FUNCTION AND BINDS TO DNA AT SITE OF PYRIMIDINE BASES IN THE PRESENCE OF MAGNESIUM ION TO INHIBIT THE SYNTHESIS OF NUCLEAR RNA VIA MODIFICATION OF DNA-DEPENDENT RNA-POLYMERASE. | |
| Record name | LUTEOSKYRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Luteoskyrin | |
Color/Form |
YELLOW, RECTANGULAR CRYSTALS | |
CAS RN |
21884-44-6 | |
| Record name | LUTEOSKYRIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Luteoskyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rugulosin, 8,8'-dihydroxy-, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUTEOSKYRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
287 °C (DECOMP) | |
| Record name | LUTEOSKYRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



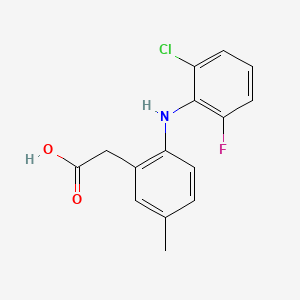






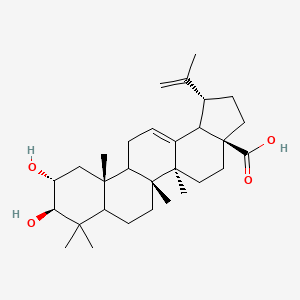
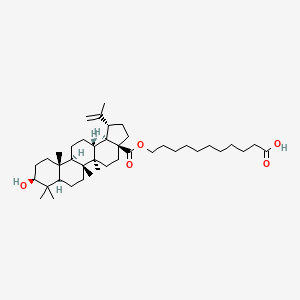

![(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1675458.png)
